2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 328023-10-5
VCID: VC21402578
InChI: InChI=1S/C11H15N3O3S/c15-9-6-8(10(16)17)18-11(12-9)14-13-7-4-2-1-3-5-7/h8H,1-6H2,(H,16,17)(H,12,14,15)
SMILES: C1CCC(=NN=C2NC(=O)CC(S2)C(=O)O)CC1
Molecular Formula: C11H15N3O3S
Molecular Weight: 269.32g/mol

2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid

CAS No.: 328023-10-5

Cat. No.: VC21402578

Molecular Formula: C11H15N3O3S

Molecular Weight: 269.32g/mol

* For research use only. Not for human or veterinary use.

2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid - 328023-10-5

Specification

CAS No. 328023-10-5
Molecular Formula C11H15N3O3S
Molecular Weight 269.32g/mol
IUPAC Name (2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazinane-6-carboxylic acid
Standard InChI InChI=1S/C11H15N3O3S/c15-9-6-8(10(16)17)18-11(12-9)14-13-7-4-2-1-3-5-7/h8H,1-6H2,(H,16,17)(H,12,14,15)
Standard InChI Key HUURHTSEIJRTGI-UHFFFAOYSA-N
Isomeric SMILES C1CCC(=NNC2=NC(=O)CC(S2)C(=O)O)CC1
SMILES C1CCC(=NN=C2NC(=O)CC(S2)C(=O)O)CC1
Canonical SMILES C1CCC(=NNC2=NC(=O)CC(S2)C(=O)O)CC1

Introduction

This compound belongs to the class of thiazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structure combines a thiazine ring with a hydrazinyl group and a carboxylic acid moiety, suggesting potential roles in pharmacology or material science.

Synthesis

While no specific synthesis route is available for this compound in the provided results, it likely involves:

  • Cyclization: Formation of the thiazine ring through condensation reactions involving sulfur and nitrogen-containing precursors.

  • Functionalization: Introduction of the hydrazinyl and carboxylic acid groups via substitution or addition reactions.

Biological Significance

Compounds with similar structures are often explored for:

  • Antimicrobial activity: Thiazine derivatives exhibit broad-spectrum activity against bacteria and fungi.

  • Antioxidant properties: The presence of heteroatoms like sulfur and nitrogen can enhance radical scavenging potential.

  • Pharmacological applications: The hydrazinyl group may interact with biological targets such as enzymes or receptors.

Pharmaceuticals

Thiazine-based compounds are commonly investigated for:

  • Anticancer agents targeting specific cellular pathways.

  • Anti-inflammatory drugs due to their ability to inhibit key mediators.

Material Science

The functional groups present in this compound may allow it to serve as a precursor for advanced materials with unique electronic or optical properties.

Future Research Directions

To fully understand the potential of this compound:

  • Synthetic Optimization: Develop efficient methods for large-scale synthesis.

  • Biological Evaluation: Conduct assays to determine antimicrobial, anticancer, or other bioactivities.

  • Computational Studies: Use molecular modeling to predict interactions with biological targets.

If you have access to more detailed chemical databases or journals, additional insights into this compound's synthesis, characterization, and applications may be available. Let me know if you'd like assistance with further research!

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator